2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Description

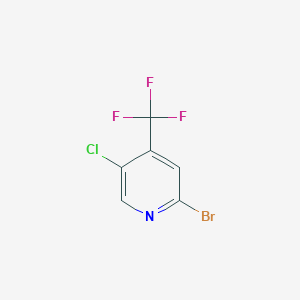

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine (C₆H₂BrClF₃N) is a halogenated pyridine derivative with substituents at positions 2 (bromine), 5 (chlorine), and 4 (trifluoromethyl group) on the aromatic ring . Its molecular structure (SMILES: C1=C(C(=CN=C1Br)Cl)C(F)(F)F) highlights the electron-withdrawing nature of the substituents, which influence reactivity and physicochemical properties. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis due to its versatile halogen substituents, enabling further functionalization via cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

2-bromo-5-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCNBTHJRJGMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695950 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188476-72-3 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Details

- Starting Material: 5-Bromo-2-chloro-4-iodopyridine

- Reagents: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (trifluoromethyl source), copper(I) iodide catalyst

- Solvent: N,N-dimethylformamide (DMF)

- Conditions: Heating at 100 °C for 6 hours

- Yield: Approximately 64%

Procedure Summary

A stirred solution of 5-bromo-2-chloro-4-iodopyridine in DMF is treated with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate followed by copper(I) iodide. The mixture is heated to 100 °C for 6 hours. After reaction completion, the mixture is diluted with water, filtered, and extracted. The organic layer is dried and concentrated to yield 2-bromo-5-chloro-4-(trifluoromethyl)pyridine as a liquid compound.

Reaction Scheme and Yield Data

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-2-chloro-4-iodopyridine |

| Trifluoromethyl source | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate |

| Catalyst | Copper(I) iodide |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction time | 6 hours |

| Yield | 64% |

| Product state | Liquid |

This method is notable for its moderate to good yield and relatively straightforward conditions, making it suitable for laboratory and potential scale-up synthesis.

Alternative Synthetic Routes and Building Block Approaches

While the copper(I)-catalyzed method is prominent, other approaches for trifluoromethylpyridine derivatives provide useful context and potential routes for preparing this compound.

Construction from Trifluoromethyl-Containing Building Blocks

- Trifluoromethylpyridines can be synthesized by cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

- These methods enable the introduction of the trifluoromethyl group early in the synthesis, followed by selective halogenation steps to install bromine and chlorine substituents on the pyridine ring.

Halogen Exchange and Fluorination Techniques

- Chlorination and fluorination reactions on methyl-substituted pyridines (e.g., 3-picoline derivatives) can produce chloro- and trifluoromethyl-substituted pyridines.

- For example, chlorination of 2-chloro-5-methylpyridine under liquid-phase conditions yields intermediates that upon vapor-phase fluorination produce trifluoromethylated chloro-pyridines.

- Although these methods are more common for other substitution patterns, they inform potential synthetic modifications for preparing this compound.

Comparative Data on Related Trifluoromethylpyridine Syntheses

The following tables summarize reaction conditions and yields for trifluoromethylpyridine derivatives relevant to the preparation of halogenated trifluoromethylpyridines.

| Substrate / Reaction Temp (°C) | Product Type | Yield (GC Peak Area %) |

|---|---|---|

| 3-Picoline (335 / 320) | Trifluoromethylpyridine (TF) | 86.4 |

| 3-Picoline (380 / 380) | Chloro(trifluoromethyl)pyridine (CTF) | 64.1 |

| 2-Picoline (350–360) | TFMP and CTF types | 71.3 / 11.1 |

| 4-Picoline (380 / 380) | CTF and DCTF types | 64.1 / 19.1 |

Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Summary of Preparation Methodologies

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Copper(I)-catalyzed trifluoromethylation | 5-Bromo-2-chloro-4-iodopyridine | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI | DMF, 100 °C, 6 h | 64% | Direct substitution of iodine with CF3 |

| Cyclocondensation with CF3 building blocks | Trifluoromethyl ketones/esters | Various (acid chlorides, esters) | Variable (often moderate heat) | Variable | Early introduction of CF3, followed by halogenation |

| Chlorination/fluorination of methylpyridines | 2- or 3-picoline derivatives | Chlorinating and fluorinating agents | Vapor-phase or liquid-phase | Up to 86% | Multi-step; used for related TFMP derivatives |

Research Findings and Industrial Relevance

- The copper(I)-catalyzed trifluoromethylation method provides a practical and scalable route to this compound with good yield and relatively mild conditions.

- Alternative methods involving building blocks and halogen exchange provide routes to structurally related trifluoromethylpyridines but are less direct for this specific compound.

- The compound is valuable as an intermediate in agrochemical synthesis, where trifluoromethylpyridines are important motifs in herbicides and fungicides.

- Research trends indicate increasing development of trifluoromethylpyridine derivatives since the 1980s, with emphasis on efficient and selective synthetic methods.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Catalysts: Palladium catalysts are frequently used in coupling reactions.

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl compounds, while substitution with amines can produce aminopyridine derivatives.

Scientific Research Applications

Pharmaceuticals

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Anticancer Agents : The compound has been investigated for its potential as a kinase inhibitor, particularly targeting pathways involved in cancer progression. Studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth.

- Anti-inflammatory Drugs : It is also utilized in developing compounds aimed at reducing inflammation through modulation of inflammatory pathways.

Agrochemicals

This compound plays a vital role in the development of agrochemicals, including:

- Pesticides and Herbicides : The trifluoromethyl group enhances the compound's ability to disrupt biological pathways in pests. Several derivatives are currently used or are in development for agricultural applications.

- Crop Protection Products : Research indicates that over 20 new agrochemical products incorporating trifluoromethylpyridine derivatives have been developed to protect crops from various pests.

Materials Science

The unique electronic properties of this compound make it suitable for materials science applications:

- Polymer Synthesis : It is employed in synthesizing advanced materials such as polymers and liquid crystals due to its distinctive reactivity and solubility characteristics .

Case Studies

- Kinase Inhibition Studies : Research has demonstrated that modifications to the trifluoromethylpyridine structure can significantly affect binding affinity to kinase enzymes. For example, derivatives have been synthesized and tested for their efficacy against specific cancer cell lines, showing promise as potential therapeutic agents .

- Agrochemical Development : Field trials have indicated that formulations containing this compound exhibit improved efficacy against resistant pest strains compared to traditional pesticides. This has led to ongoing research into optimizing formulations for better crop yield and protection .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

- Structure : Bromine (position 2), chlorine (position 3), trifluoromethyl (position 5) .

- The trifluoromethyl group at position 5 (vs. 4 in the target compound) may alter electronic effects, such as ring deactivation.

5-Bromo-2-chloro-4-(trifluoromethyl)phenylboronic Acid

Heterocyclic Analogues

5-Bromo-4-(trifluoromethyl)pyrimidine

- Structure : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) with bromine (position 5) and trifluoromethyl (position 4) .

- The absence of chlorine reduces opportunities for dual halogen-based functionalization.

5-Bromo-2-chloropyrimidin-4-amine

Physicochemical and Reactivity Comparison

Electronic Effects

- Target Compound : The trifluoromethyl group at position 4 strongly deactivates the pyridine ring, directing electrophilic attacks to positions 3 and 5. Bromine and chlorine act as leaving groups, favoring NAS at position 2 .

- Analogues :

- In 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine , chlorine at position 3 may stabilize intermediates in substitution reactions due to proximity to the nitrogen .

- 5-Bromo-4-(trifluoromethyl)pyrimidine exhibits greater electron deficiency, making it more reactive toward nucleophiles compared to pyridine derivatives .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine is a member of the trifluoromethylpyridine class, which has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, agriculture, and material science due to its unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group. These substitutions significantly influence its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, preliminary tests showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the specific derivative tested .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study reported that certain derivatives displayed significant cytotoxic effects on cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro assays revealed that it can significantly suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib .

The biological activities of this compound are attributed to its unique physicochemical properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets. The halogen substituents (bromine and chlorine) can facilitate nucleophilic attack in biochemical pathways, impacting various cellular processes .

Case Studies

-

Antimicrobial Efficacy

- A study conducted on various derivatives showed that modifications in the halogen positions significantly affected antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria.

-

Cytotoxicity in Cancer Cells

- In a series of experiments using MCF-7 and A549 cell lines, compounds were evaluated for their cytotoxic effects. The most potent derivative led to a reduction in cell viability by over 70% at concentrations below 20 µM.

-

Inflammatory Response Modulation

- In vivo models demonstrated that administration of selected derivatives led to reduced paw edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via halogenation or cross-coupling reactions. A common approach involves regioselective bromination of a pre-functionalized pyridine core. For example, nucleophilic aromatic substitution (NAS) can be employed, leveraging the electron-withdrawing effects of the trifluoromethyl (-CF₃) and chloro (-Cl) groups to direct bromination to the 2-position. Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling when introducing aryl/heteroaryl groups .

- Temperature control : Reactions often require low temperatures (-78°C to 0°C) to minimize side reactions, especially with halogenated intermediates .

- Solvent systems : Polar aprotic solvents like DMF or THF enhance reactivity in NAS .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Structural confirmation relies on a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., downfield shifts for -CF₃ and -Br groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.90 for C₇H₃BrClF₃N) .

- Elemental analysis : Validate %C, %H, %N to ±0.3% deviation .

- Melting point : Compare experimental values (e.g., 80–82°C for related bromopyridines) with literature data .

Advanced Research Questions

Q. How do the substituents (-Br, -Cl, -CF₃) influence regioselectivity in further functionalization reactions?

Methodological Answer: The -CF₃ group is a strong electron-withdrawing meta-director, while -Br and -Cl are ortho/para-directing but deactivating. This combination creates competing regiochemical outcomes:

- Electrophilic aromatic substitution (EAS) : -CF₃ directs incoming electrophiles to the meta position relative to itself, but steric hindrance from -Br/-Cl may limit accessibility. Computational modeling (DFT) can predict preferred sites .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the bromine site is favored due to its higher reactivity compared to chlorine. For example, coupling with aryl boronic acids under Pd catalysis yields 5-chloro-4-(trifluoromethyl)biaryl derivatives .

Q. How can researchers resolve contradictions in regiochemical outcomes observed in halogen displacement reactions?

Methodological Answer: Contradictions often arise from competing mechanisms (e.g., radical vs. ionic pathways) or solvent effects. To address this:

- Mechanistic probes : Use radical scavengers (e.g., TEMPO) to test for radical intermediates. Ionic pathways dominate in polar solvents like DMSO .

- Kinetic vs. thermodynamic control : Vary reaction temperatures. For example, low temperatures favor kinetic products (e.g., substitution at -Br), while higher temperatures may lead to thermodynamic products (e.g., rearrangement via intermediates) .

- Isotopic labeling : Track substituent migration using O or deuterated analogs .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) is widely used:

- Electron density mapping : Identify electrophilic/nucleophilic regions using Fukui indices .

- Transition state modeling : Simulate reaction pathways (e.g., NAS or cross-coupling) to predict activation barriers and regioselectivity. Software like Gaussian or ORCA is recommended .

- Solvent effects : Include solvent models (e.g., PCM) to account for polarity’s impact on reaction kinetics .

Q. What are the emerging applications of this compound in medicinal chemistry and materials science?

Methodological Answer:

- Medicinal chemistry : The compound serves as a key intermediate in synthesizing kinase inhibitors or antiviral agents. For example, the trifluoromethyl group enhances metabolic stability in drug candidates .

- Materials science : Its halogenated structure is utilized in synthesizing liquid crystals or organic semiconductors. The -CF₃ group improves thermal stability in polymers .

- Chemical biology : Functionalized derivatives act as probes for studying enzyme-substrate interactions (e.g., fluorescence tagging via Suzuki coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.